![molecular formula C7H11NO2S2 B1266874 [(吡咯烷-1-基羰硫代)硫代]乙酸 CAS No. 20069-28-7](/img/structure/B1266874.png)

[(吡咯烷-1-基羰硫代)硫代]乙酸

描述

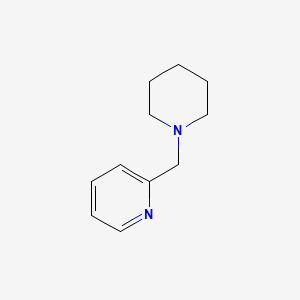

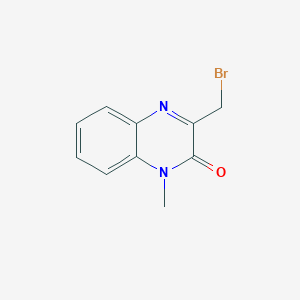

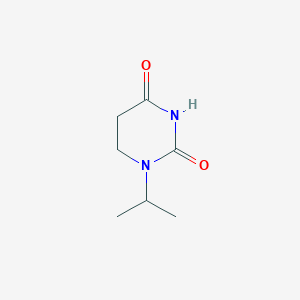

“[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid” is a chemical compound with the molecular formula C7H11NO2S2 and an average mass of 205.298 Da . It is a product used for proteomics research .

Molecular Structure Analysis

The molecular structure of “[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid” consists of a pyrrolidine ring attached to a carbonothioyl group, which is further attached to a thioacetic acid group .科学研究应用

分子性质和量子化学

[(吡咯烷-1-基羰硫代)硫代]乙酸已在量子化学的背景下得到研究。密度泛函理论 (DFT) 和量子化学计算已被用于研究其分子性质,包括最高占据分子轨道 (HOMO)、最低未占据分子轨道 (LUMO) 能量和分子密度 (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012)。

缓蚀

该化合物已被合成并测试为硫酸中钢的缓蚀剂。研究表明,这些类型的化合物可以显着抑制腐蚀,根据 Langmuir 吸附模型粘附在钢表面 (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2006)。

Ugi 反应和胺 C-H 官能化

[(吡咯烷-1-基羰硫代)硫代]乙酸衍生物已用于 Ugi 反应,该反应涉及氧化还原中性 α-酰胺化,同时进行 N-烷基化,这一过程由乙酸促进。这代表了 Ugi 反应的一种新变体 (Zhu & Seidel, 2016)。

HIV-1 蛋白酶抑制剂

一系列 α-(吡咯烷-1-基)乙酸,其结构与 [(吡咯烷-1-基羰硫代)硫代]乙酸相似,已被研究为针对 HIV 的选择性和强效抗病毒剂。与其他吡咯烷衍生物相比,这些化合物表现出增强的抗病毒活性和改善的药代动力学特征 (Lynch 等,2002)。

鞘氨醇-1-磷酸 (S1P) 受体激动剂

与 [(吡咯烷-1-基羰硫代)硫代]乙酸在结构上相关的化合物,特别是 2-芳基(吡咯烷-4-基)乙酸,已被合成并评估为 S1P 受体的激动剂。这些类似物显示小鼠淋巴细胞计数减少,在大鼠中表现出良好的药代动力学特性 (Yan 等,2006)。

属性

IUPAC Name |

2-(pyrrolidine-1-carbothioylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c9-6(10)5-12-7(11)8-3-1-2-4-8/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGSPAKPEOTIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942089 | |

| Record name | [(Pyrrolidine-1-carbothioyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid | |

CAS RN |

20069-28-7 | |

| Record name | ((1-Pyrrolidinylcarbothioyl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20069-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Pyrrolidine-1-carbothioyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)

![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)